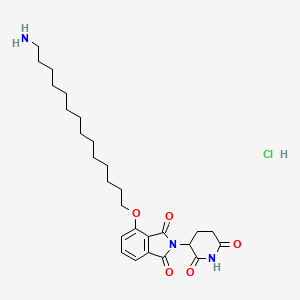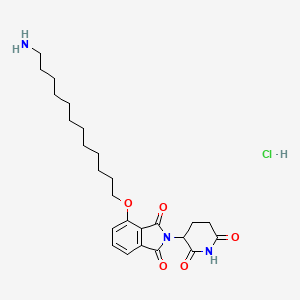
Thalidomide-5-O-C6-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-O-C6-NH2 (hydrochloride) is a compound based on Thalidomide, known for its ability to recruit cereblon (CRBN) protein. This compound is used in the formation of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by linking them to an E3 ubiquitin ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-5-O-C6-NH2 (hydrochloride) is synthesized by modifying Thalidomide to include a cereblon ligandThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Thalidomide-5-O-C6-NH2 (hydrochloride) involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as crystallization and chromatography to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-O-C6-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-5-O-C6-NH2 (hydrochloride) with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Thalidomide-5-O-C6-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of PROTACs.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Thalidomide-5-O-C6-NH2 (hydrochloride) involves the recruitment of cereblon (CRBN) protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in regulating protein levels within cells .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-C5-NH2 (hydrochloride): Another cereblon ligand used in PROTAC synthesis.
Thalidomide-NH-C5-NH2 (hydrochloride): A similar compound with a different linker structure
Uniqueness
Thalidomide-5-O-C6-NH2 (hydrochloride) is unique due to its specific linker structure, which allows for the formation of highly selective and potent PROTACs. This uniqueness makes it a valuable tool in the development of targeted protein degradation therapies .
Properties
Molecular Formula |
C19H24ClN3O5 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H23N3O5.ClH/c20-9-3-1-2-4-10-27-12-5-6-13-14(11-12)19(26)22(18(13)25)15-7-8-16(23)21-17(15)24;/h5-6,11,15H,1-4,7-10,20H2,(H,21,23,24);1H |
InChI Key |
KNTMURBBEAVSHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


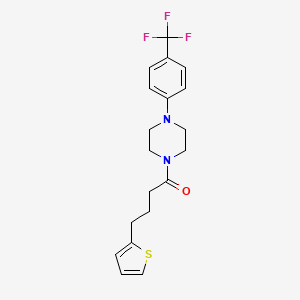

![[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone](/img/structure/B10861337.png)
![3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10861343.png)
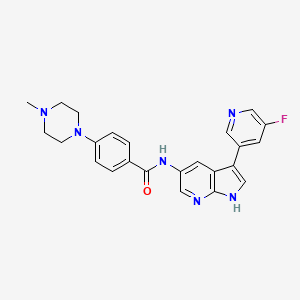
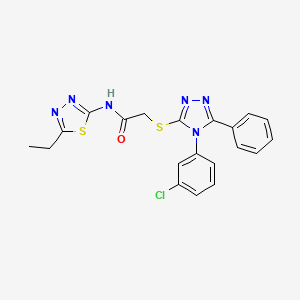
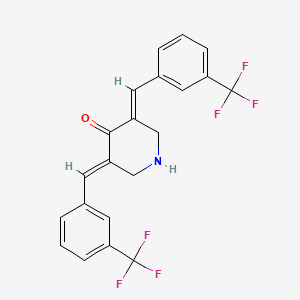
![9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine](/img/structure/B10861376.png)

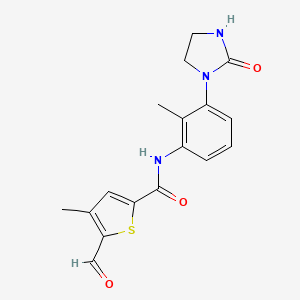

![4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid](/img/structure/B10861409.png)
